molecular formula C15H10FNO2 B3118873 1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid CAS No. 243467-60-9

1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Cat. No.: B3118873
CAS No.: 243467-60-9
M. Wt: 255.24 g/mol
InChI Key: OHQPVSORYCUZRN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 4-fluorophenylhydrazine with an appropriate carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced techniques such as continuous flow chemistry and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of various substituents onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-indole-3-carboxylic acid
  • 1-(4-Fluorophenyl)-1H-indole-2-carboxylic acid
  • 1-(4-Fluorophenyl)-1H-indole-6-carboxylic acid

Uniqueness: 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical properties and biological activities. The position of the carboxylic acid group at the 5-position, combined with the 4-fluorophenyl group, imparts distinct reactivity and potential therapeutic benefits compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPVSORYCUZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(4-fluorophenyl)-indole-5-carboxylate 7c (0.58 g, 2.15 mmol) and LiOH.H2O (0.36 g, 8.6 mmol) in THF (15 mL) and H2O (10 mL) was stirred at room temperature for 5 days. Aqueous 10% HCl solution was added to the reaction mixture to adjust pH=3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 7d (0.5 g).
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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